3,7,11-Trimethyltrideca-2,4-dienoic acid
Description
Contextualization within Natural Products Chemistry Research
Natural products chemistry is dedicated to the isolation, structure elucidation, synthesis, and biological investigation of chemical compounds produced by living organisms. Within this vast discipline, compounds that mediate ecological interactions are of particular interest. 3,7,11-Trimethyltrideca-2,4-dienoic acid, by its structural relation to known plant volatiles, is situated within the subfield of chemical ecology. Research in this area explores how organisms use chemicals to interact with their environment, including defense against herbivores and pathogens, and communication. The study of such compounds is crucial for understanding ecosystem dynamics and holds potential for applications in agriculture, such as the development of novel pest control strategies.
Chemical Classification within the Sesquiterpenoid Family and Related Dienoic Acids
This compound is classified as an acyclic sesquiterpenoid derivative. Sesquiterpenoids are a class of terpenes that consist of three isoprene (B109036) units and have the molecular formula C15H24. However, this particular compound is a C16-homoterpene, meaning it is derived from a sesquiterpene precursor but contains an additional carbon atom.
Its structure is closely related to the well-studied C16-homoterpene (E,E)-4,8,12-trimethyltrideca-1,3,7,11-tetraene (TMTT), a common volatile organic compound emitted by a wide variety of plants, often in response to herbivore damage. nih.govresearchgate.netebi.ac.uk TMTT is known to be a key player in "indirect defense," attracting predators and parasitoids of the attacking herbivores. usda.govresearchgate.net The biosynthesis of TMTT has been shown to proceed through the oxidative degradation of the C20 diterpene alcohol, (E,E)-geranyllinalool. researchgate.netresearchgate.net This process is catalyzed by a terpene synthase followed by a cytochrome P450 monooxygenase. nih.gov The structural similarity suggests that this compound may arise from similar biosynthetic pathways, potentially through further oxidation of TMTT or a related intermediate.
The presence of a conjugated dienoic acid functional group is a key feature of this molecule. Dienoic acids are fatty acids containing two double bonds, and their conjugated arrangement often imparts specific chemical reactivity and biological activity.
Historical Overview of Academic Investigations on the Compound and Cognate Structures
Direct academic investigations specifically focused on this compound are limited in the published literature. However, the research history of its close structural analog, TMTT, provides a valuable historical context.
The study of TMTT and the related C11-homoterpene, 4,8-dimethyl-1,3,7-nonatriene (DMNT), began to gain significant traction in the late 20th century with the rise of chemical ecology. researchgate.net Early research focused on identifying the volatile compounds released by plants upon herbivory and understanding their ecological roles. The function of TMTT and DMNT in attracting natural enemies of herbivores was a pivotal discovery, establishing the concept of "talking plants" that could actively call for help. usda.gov
Subsequent research delved into the biosynthesis of these homoterpenes. Isotopic labeling studies were instrumental in tracing their origins to the degradation of larger terpene precursors. researchgate.net More recently, advances in molecular biology and genetics have allowed for the identification and characterization of the specific enzymes, such as geranyllinalool (B138775) synthase and cytochrome P450s, responsible for their production in model organisms like Arabidopsis thaliana. nih.govnih.gov This body of work on TMTT lays a crucial foundation for any future investigations into the biosynthesis, ecological function, and potential applications of this compound.
Significance of Long-Chain Polyunsaturated Fatty Acid Derivatives in Chemical Biology Research
Long-chain polyunsaturated fatty acids (PUFAs) and their derivatives are fundamental components of cellular membranes and serve as precursors to a vast array of signaling molecules. In chemical biology, the study of these molecules is critical for understanding numerous physiological and pathological processes.
Derivatives of PUFAs, known as oxylipins, are involved in regulating inflammation, immune responses, and cell signaling. While this compound is of terpenoid origin rather than from the typical fatty acid synthase pathways, its structure as a long-chain unsaturated carboxylic acid allows for functional parallels to be drawn. The conjugated diene system, in particular, is a reactive motif that can participate in various biochemical reactions.
The exploration of novel long-chain unsaturated acid structures, such as the one , is significant for several reasons. It expands the known chemical diversity of natural products and provides new molecular tools to probe biological systems. Understanding the biosynthesis and biological activity of such compounds could reveal novel enzymatic pathways and signaling cascades. Furthermore, these molecules may possess unique pharmacological properties, making them potential leads for drug discovery. The study of how such a molecule interacts with biological membranes and protein targets is a key area of interest in chemical biology.
Structure
3D Structure
Properties
CAS No. |
61747-72-6 |
|---|---|
Molecular Formula |
C16H28O2 |
Molecular Weight |
252.39 g/mol |
IUPAC Name |
3,7,11-trimethyltrideca-2,4-dienoic acid |
InChI |
InChI=1S/C16H28O2/c1-5-13(2)8-6-9-14(3)10-7-11-15(4)12-16(17)18/h7,11-14H,5-6,8-10H2,1-4H3,(H,17,18) |
InChI Key |
AWSAWVBKPJHVLY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCCC(C)CC=CC(=CC(=O)O)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 3,7,11 Trimethyltrideca 2,4 Dienoic Acid
Established Laboratory Synthesis Routes
Established laboratory methods provide reliable pathways to synthesize 3,7,11-trimethyltrideca-2,4-dienoic acid, often starting from more readily available ester precursors. These routes allow for the production of the acid and require specific techniques for purification and isomer control.
Hydrolysis of Ester Precursors (e.g., Ethyl 3,7,11-Trimethyldodeca-2,4-dienoate)
A primary and straightforward method for obtaining this compound is through the hydrolysis of its corresponding ester, such as Ethyl 3,7,11-trimethyldodeca-2,4-dienoate. This reaction, typically a saponification, involves treating the ester with a strong base.
The process generally entails refluxing the ethyl ester with an aqueous solution of a base like sodium hydroxide in an alcohol solvent, such as ethanol. prepchem.com The mixture is heated for an extended period, often around 19 hours, to ensure complete conversion of the ester to its carboxylate salt. prepchem.com Following the reaction, the alcohol is removed, and the remaining aqueous solution is worked up by extraction with a solvent like ether to isolate the free carboxylic acid. prepchem.com
Table 1: Reaction Conditions for Hydrolysis of Ethyl 3,7,11-trimethyldodeca-2,4-dienoate
| Parameter | Condition |
| Starting Material | Ethyl 3,7,11-trimethyldodeca-2,4-dienoate |
| Reagents | Sodium hydroxide (50% aqueous solution), Ethanol, Water |
| Reaction Type | Saponification (Hydrolysis) |
| Duration | Approximately 19 hours |
| Temperature | Reflux |
| Work-up | Removal of ethanol, extraction with ether |
Stereochemical Control and Isomer Separation in Synthesis (e.g., cis/trans, trans/trans isomers)
The geometry of the double bonds at the C2 and C4 positions is a critical aspect of the synthesis of this compound. The precursor, Ethyl 3,7,11-trimethyldodeca-2,4-dienoate, often exists as a mixture of geometric isomers, for instance, a combination of 40% cis,trans and 60% trans,trans isomers. prepchem.com
The hydrolysis process itself can yield a product that is also a mixture of isomers. For example, the hydrolysis of the aforementioned ester mixture results in this compound containing approximately 58% of the trans,trans isomer. prepchem.com This indicates that achieving a high purity of a specific isomer requires either stereoselective synthesis routes that favor the formation of one isomer or efficient separation techniques post-synthesis. The separation of these closely related isomers can be challenging and may require methods such as fractional crystallization or chromatography.
Regeneration of the Carboxylic Acid from Salts (e.g., S-benzyl-isothiouronium salt)
In purification or characterization processes, carboxylic acids are often converted into crystalline salts. S-benzylisothiouronium salts are particularly useful for this purpose as they are readily prepared and can help in the isolation of carboxylic acids from reaction mixtures. actachemscand.org The formation of the S-benzylisothiouronium salt involves reacting the carboxylic acid with S-benzylisothiouronium chloride, typically in a slightly basic aqueous solution. ijcmas.com
To recover the pure carboxylic acid from its S-benzylisothiouronium salt, the salt is treated with an acid. This process involves dissolving the salt and acidifying the solution, which protonates the carboxylate anion back to the free carboxylic acid, making it extractable into an organic solvent. Care must be taken during the initial salt formation to avoid strongly alkaline conditions, as the free S-benzylisothiouronium base can decompose to form benzyl mercaptan. actachemscand.org
Semisynthetic Approaches to this compound and Analogs
Semisynthetic methods leverage the complex structures of naturally occurring molecules as starting points for chemical modification. Tocotrienols, with their chroman head and isoprenoid tail, are valuable precursors for generating analogs and degradation products like this compound.
Derivation from Natural Tocotrienols (e.g., δ-Tocotrienol, DT3)
δ-Tocotrienol (DT3), a member of the vitamin E family, possesses a farnesyl tail, which is a (3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl group attached to a chromanol ring. nih.govnih.gov This isoprenoid side chain serves as a viable starting point for the semisynthesis of this compound and its analogs. The structural similarity between the farnesyl tail and the target acid makes DT3 an attractive precursor.
The chemical modification of DT3 can involve the selective cleavage of specific double bonds within the side chain. For example, synthetic strategies have been developed that achieve a selective cleavage of the C11′–C12′ double bond of DT3 to produce an aldehyde intermediate. nih.gov This demonstrates that the tocotrienol skeleton can be systematically dismantled to yield shorter-chain carboxylic acids and other derivatives.
Table 2: Semisynthesis from δ-Tocotrienol
| Step | Description |
| Starting Material | δ-Tocotrienol (DT3) nih.gov |
| Key Structural Feature | Farnesyl isoprenoid tail nih.gov |
| Transformation | Selective cleavage of the C11′–C12′ double bond nih.gov |
| Intermediate Product | Aldehyde derivative nih.gov |
| Potential Final Product | Carboxylic acid analogs through further oxidation |
Selective Oxidation Strategies for Terminal Alkyl Groups
The metabolism of tocotrienols in biological systems provides a blueprint for selective oxidation strategies. The metabolic pathway for tocotrienols often involves an ω-hydroxylase-mediated process, where enzymes like CYP4F2 catalyze ω-oxidation. nih.gov This reaction targets the terminal carbon-hydrogen bonds of the isoprenoid tail, which are metabolically labile sites. nih.gov
This biological process can be mimicked in chemical synthesis to achieve selective oxidation of the terminal alkyl groups of the farnesyl tail of molecules like δ-tocotrienol. By employing specific oxidizing agents and reaction conditions, it is possible to functionalize the terminal end of the side chain, which is a key step in converting the natural tocotrienol into degradation products such as this compound. These strategies often require careful control to prevent unwanted oxidation at other positions in the molecule.
Application of Cross-Metathesis Reactions in Side-Chain Functionalization
Cross-metathesis is a powerful synthetic tool for the formation of new carbon-carbon double bonds, involving the intermolecular reaction of two different alkene units in the presence of a transition metal catalyst, typically one based on ruthenium or molybdenum. sci-hub.sesigmaaldrich.com This reaction is driven to completion by the formation of a volatile byproduct, such as ethylene gas, which shifts the reaction equilibrium. utc.eduillinois.edu The functionalization of the saturated alkyl side-chain of this compound using this methodology would first require the presence of an alkene moiety within the chain.
A synthetic precursor to this compound, containing a terminal double bond, could be an ideal substrate for such modifications. Olefin cross-metathesis allows for the coupling of two alkenes, which can introduce a wide array of functional groups. organic-chemistry.org The selectivity of cross-metathesis reactions is a critical consideration, as a statistical reaction can lead to a mixture of the desired cross-coupled product along with homodimers of each starting alkene. sci-hub.seorganic-chemistry.org However, high selectivity can often be achieved when the reacting alkenes have different reactivities, for instance, by coupling a sterically unhindered terminal alkene with an electron-deficient alkene. illinois.edu
By reacting a terminally unsaturated precursor of the target molecule with various functionalized alkenes, new derivatives with modified side-chains can be generated. For example, reaction with acrylates could introduce an ester functionality, while reaction with allyl alcohol could install a hydroxyl group. These modifications are valuable for probing biological interactions and altering the physicochemical properties of the parent compound. Modern ruthenium-based catalysts, such as Grubbs catalysts, are highly effective for these transformations and can exhibit excellent functional group tolerance. utc.eduorganic-chemistry.org
| Alkene Partner | Catalyst Type | Potential Functional Group Introduced | Purpose of Modification |
|---|---|---|---|
| Methyl acrylate | Grubbs II | Ester (-COOCH₃) | Increase polarity; introduce hydrogen bond acceptor |
| Allyl alcohol | Hoveyda-Grubbs II | Hydroxyl (-OH) | Introduce hydrogen bond donor/acceptor |
| 1-Hexene | Grubbs I | Butyl (-C₄H₉) | Modify chain length and lipophilicity |
| Acrylonitrile | Grubbs II | Nitrile (-CN) | Introduce polar, non-protic group |
Design and Synthesis of Structurally Related Derivatives and Analogs
Exploration of Alkyl Chain Length and Branching Modifications
The structural modification of the alkyl side-chain, including its length and branching patterns, is a fundamental strategy for exploring structure-activity relationships. Studies on other dienoic acids have shown that the length of the hydrocarbon chain can have a significant effect on biological activity. sciforum.net Synthesizing a library of analogs with varied chain lengths allows for the systematic investigation of how properties like lipophilicity and steric bulk influence the compound's interactions with biological targets.
Synthetic approaches to achieve these modifications can be diverse. One effective strategy involves the catalytic cross-cyclomagnesiation of 1,2-dienes, which has been used to create a series of diene acids with different hydrocarbon chain lengths. sciforum.net This method provides a stereoselective pathway to desired diene fragments. sciforum.net Alternatively, standard organic synthesis techniques such as Wittig reactions or Horner-Wadsworth-Emmons reactions can be employed to construct the diene portion of the molecule, starting from aldehydes and phosphonium ylides of varying chain lengths. The saturated portion of the side-chain can be built up using iterative alkylation steps or by starting with commercially available building blocks of different sizes.
The introduction of new or alternative branching patterns, such as ethyl groups instead of methyl groups or shifting the position of the existing methyl groups, can probe the steric requirements of a potential binding pocket. These subtle changes can have profound impacts on the molecule's conformation and its ability to adopt a bioactive shape.
| Modification | Synthetic Approach | Rationale |
|---|---|---|
| Shortened alkyl chain (e.g., 3,7-dimethylnona-2,4-dienoic acid) | Utilize shorter chain starting materials in a convergent synthesis. | Investigate the minimum chain length required for activity. |
| Elongated alkyl chain (e.g., 3,7,11-trimethylpentadeca-2,4-dienoic acid) | Coupling reactions (e.g., Grignard, Suzuki) to extend the chain of a key intermediate. | Probe for additional lipophilic interactions in a binding site. |
| Altered branching (e.g., 3,7-diethyl-11-methyltrideca-2,4-dienoic acid) | Asymmetric alkylation using different electrophiles. | Determine the steric tolerance for substituents along the chain. |
| Removal of methyl groups | Start with linear, unbranched precursors. | Assess the importance of methyl groups for activity or conformation. |
Stereoselective Synthetic Pathways for Chiral Centers
The structure of this compound contains two chiral centers at positions C7 and C11. The specific stereochemistry at these centers can be critical for biological activity, as enantiomers and diastereomers often exhibit significantly different pharmacological profiles. Therefore, the development of stereoselective synthetic pathways is essential for accessing stereochemically pure isomers.
Stereocontrol can be achieved through several established strategies. One approach is to utilize starting materials from the "chiral pool," such as (R)- or (S)-citronellal, which already possess one of the required chiral centers. The second chiral center can then be introduced using a diastereoselective reaction. Another powerful method is asymmetric synthesis, which employs chiral catalysts or auxiliaries to induce stereoselectivity. For instance, asymmetric hydrogenation or asymmetric alkylation reactions can be used to set the stereochemistry at the methyl-bearing carbons.
Furthermore, controlling the geometry of the conjugated diene is also crucial. Stereoselective construction of conjugated dienoic acids has been achieved through methods like the Stille cross-coupling reaction, which can be used to create specific (E,E), (E,Z), (Z,E), or (Z,Z) isomers. researchgate.net By combining these techniques, each of the four possible diastereomers (7R,11R), (7S,11S), (7R,11S), and (7S,11R) can be synthesized independently for biological evaluation.
Functional Group Interconversions for Structure-Activity Relationship (SAR) Probing
Probing the structure-activity relationship (SAR) involves systematically modifying the functional groups of a molecule to understand which parts are essential for its activity. researchgate.netmdpi.com For this compound, the carboxylic acid is a primary target for functional group interconversion, as its acidic and hydrogen-bonding properties are likely key to its interactions.
Converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) neutralizes the acidic proton and changes the group from a hydrogen bond donor and acceptor to solely an acceptor. This helps determine if the acidity is crucial for activity. Synthesis of amides (primary, secondary, or tertiary) introduces different hydrogen-bonding capabilities and steric profiles. Reducing the carboxylic acid to a primary alcohol removes the carbonyl group entirely, replacing it with a hydroxyl group that is a hydrogen bond donor but not as acidic.
These transformations are typically straightforward, high-yielding reactions. Esterification can be achieved under Fischer conditions (acid catalyst and alcohol) or by reaction with an alkyl halide in the presence of a base. Amide formation is commonly performed by activating the carboxylic acid (e.g., as an acid chloride or with a coupling agent like DCC) followed by reaction with an amine. Reduction to the alcohol can be accomplished using reagents like lithium aluminum hydride. The resulting analogs provide critical information on the electronic and steric requirements for biological function. nih.govnih.gov
| Original Group | Modified Group | Synthetic Reagent(s) | SAR Question Addressed |
|---|---|---|---|
| Carboxylic Acid (-COOH) | Methyl Ester (-COOCH₃) | SOCl₂, then CH₃OH | Is the acidic proton necessary? |
| Carboxylic Acid (-COOH) | Primary Amide (-CONH₂) | EDC, HOBt, then NH₃ | Can a neutral hydrogen bond donor/acceptor substitute for the acid? |
| Carboxylic Acid (-COOH) | Primary Alcohol (-CH₂OH) | LiAlH₄, then H₃O⁺ | Is the carbonyl group essential for activity? |
| Conjugated Diene | Saturated Alkane | H₂, Pd/C | Is the conjugated π-system required for activity? |
Biological and Biochemical Research Investigations into 3,7,11 Trimethyltrideca 2,4 Dienoic Acid
Molecular Interactions and Signaling Pathway Modulations
Research into the biological activities of 3,7,11-Trimethyltrideca-2,4-dienoic acid and related retinoid-like compounds has focused on their interactions with key cellular proteins and their ability to modulate critical signaling pathways. These investigations are largely informed by extensive studies on similar molecules, such as All-Trans Retinoic Acid (ATRA), which have revealed potent effects on cell regulation. The primary areas of investigation include the modulation of the Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1) protein and interactions with components of the nuclear receptor signaling complex, such as Nuclear receptor coactivator 2 (NCOA2) and Retinoid X receptor-beta (RXR-beta).
Pin1 is a unique enzyme that catalyzes the isomerization of specific phosphorylated serine/threonine-proline motifs in proteins, thereby regulating their conformation, function, and stability. frontiersin.orgmdpi.com Its role in amplifying oncogenic signals has made it a significant target in molecular research. researchgate.netnih.govnih.gov
The prolyl isomerase Pin1 is a critical regulator of many cellular processes, including cell cycle progression, and is a key factor in coordinating multiple phosphorylation events related to oncogenesis. researchgate.netnih.gov In research models, Pin1 has been identified as a molecular switch that can determine the fate of various phosphoproteins. nih.gov It can synergistically drive cellular processes by activating or stabilizing numerous oncoproteins while inactivating or destabilizing a range of tumor suppressors. mdpi.comnih.govnih.gov
Studies using mouse models have demonstrated that Pin1 deficiency can prevent tumorigenesis, even when induced by activated oncogenes like HER2 or Ras. nih.govresearchgate.net Conversely, the overexpression of Pin1 has been shown to disrupt cell cycle coordination, leading to chromosome instability and the development of cancer. nih.gov These findings establish Pin1 as a pivotal target for therapeutic strategies, as its inhibition could simultaneously block multiple cancer-driving pathways. frontiersin.orgnih.gov
Table 1: Examples of Pin1 Substrate Regulation
| Protein Class | Examples of Proteins Activated/Stabilized by Pin1 | Examples of Proteins Inactivated/Destabilized by Pin1 |
|---|---|---|
| Oncoproteins | c-Jun, Cyclin D1, HER2, Ras, c-Myc | - |
| Tumor Suppressors | - | PML, Daxx, RARα, Smad, TRF1 |
This table summarizes research findings on how Pin1 interaction affects the stability and activity of various oncoproteins and tumor suppressors. nih.govnih.govresearchgate.netaacrjournals.org
Elevated expression of Pin1 is a prevalent event in many human cancers and often correlates with poor clinical outcomes. nih.govnih.gov Research has documented high Pin1 levels in a significant percentage of common cancers, including those of the prostate, breast, lung, colon, and brain. nih.gov In normal tissues, Pin1 is typically expressed at very low levels, with higher expression found in cells that are actively dividing. nih.gov
The overexpression of Pin1 in tumors is not merely a byproduct of cellular proliferation but actively contributes to malignancy. aacrjournals.orgnih.gov For instance, in prostate cancer, higher levels of Pin1 expression are significantly associated with a greater probability of tumor recurrence after surgery, establishing Pin1 as an important prognostic marker. aacrjournals.orgnih.govaacrjournals.org Furthermore, high Pin1 levels are required to maintain cancer stem cell populations, which are a major source of cancer resistance and recurrence. nih.govnih.gov
The catalytic activity of Pin1 is subject to regulation by post-translational modifications, most notably phosphorylation at the Serine 71 (Ser71) residue within its catalytic domain. nih.govnih.govnih.gov The tumor suppressor Death-associated protein kinase 1 (DAPK1) has been identified as a key kinase that phosphorylates Pin1 at this site. nih.govnih.govuniprot.org This phosphorylation event fully inactivates the catalytic activity of Pin1, likely by preventing a phosphorylated substrate from entering the active site. nih.govnih.govnih.gov
In normal cells and tissues, Pin1 is predominantly found in its phosphorylated, inactive state. nih.gov In contrast, cancer tissues and cells often exhibit hypophosphorylated, active Pin1. nih.gov A reduction in Pin1 Ser71 phosphorylation is linked to oncogenic events; DAPK1-mediated phosphorylation of Ser71 has been shown to inhibit Pin1's ability to induce centrosome amplification, chromosome instability, and cell transformation. nih.govnih.govresearchgate.net Therefore, the phosphorylation state of Ser71 serves as a crucial switch controlling Pin1's cellular functions.
Investigations into Pin1 inhibitors have identified All-Trans Retinoic Acid (ATRA), an active derivative of vitamin A, as a compound that directly targets Pin1. researchgate.netresearchgate.netnih.gov Mechanism-based screening has shown that ATRA binds directly to the active site of Pin1, mimicking the structure of Pin1's natural phosphoprotein substrates. researchgate.netresearchgate.net This binding not only inhibits the isomerase activity of Pin1 but also leads to its degradation. researchgate.netnih.govnih.govharvard.edunih.gov
By targeting active Pin1, ATRA can simultaneously block multiple oncogenic pathways that are amplified by Pin1. researchgate.netnih.govnih.gov This mechanism is central to its activity in various research models, including acute promyelocytic leukemia and breast cancer. researchgate.netnih.govharvard.edunih.gov The discovery of ATRA as a specific Pin1 inhibitor provides a strong rationale for investigating other retinoid-like molecules, including this compound, for similar Pin1-modulating activities. researchgate.netfrontiersin.org
The biological effects of retinoids are primarily mediated through their interaction with nuclear receptors, which function as ligand-dependent transcription factors. researchgate.netmdpi.com These receptors, including Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs), require coactivator proteins to modulate the transcription of target genes. wikipedia.orgnih.gov
Nuclear receptor coactivator 2 (NCOA2), also known as GRIP1 or TIF2, is a member of the p160 family of coactivators. nih.govmerckmillipore.com It acts as a critical intermediary that links ligand-bound nuclear receptors, such as RARs and RXRs, to the general transcription machinery. nih.govnih.gov NCOA2 is essential for the transcriptional activity of these receptors, which regulate genes involved in a vast array of physiological processes. nih.goviarc.fr Structurally related compounds, such as (2E,4E)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoic acid, have been identified as ligands that interact with this coactivator. uniprot.org
Retinoid X receptors (RXRs) are a distinct class of nuclear receptors with three isotypes: alpha, beta, and gamma. wikipedia.orgnih.gov RXR-beta is ubiquitously expressed across various cell types. nih.gov RXRs typically function by forming heterodimers with other nuclear receptors, including RARs. wikipedia.orgnih.gov The RXR-RAR heterodimer binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes. mdpi.comwikipedia.org Ligand binding induces a conformational change in the receptor complex, leading to the recruitment of coactivators like NCOA2 and subsequent gene transcription. nih.govnih.gov While RXRs are selectively activated by 9-cis retinoic acid, their ligands can synergistically enhance the transcriptional activity of their heterodimer partners. nih.govnih.govpnas.org
Table 2: Binding Affinities of Retinoids to Nuclear Receptors
| Receptor | Ligand | Dissociation Constant (Kd) |
|---|---|---|
| RARs | all-trans-Retinoic Acid (t-RA) | 0.2-0.7 nM |
| RARs | 9-cis-Retinoic Acid (9-cis-RA) | 0.2-0.7 nM |
| RXR-alpha | 9-cis-Retinoic Acid (9-cis-RA) | 15.7 nM |
| RXR-beta | 9-cis-Retinoic Acid (9-cis-RA) | 18.3 nM |
| RXR-gamma | 9-cis-Retinoic Acid (9-cis-RA) | 14.1 nM |
This table presents the binding affinities of different retinoic acid isomers to the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs), illustrating the high affinity of RARs for both isomers and the selectivity of RXRs for 9-cis-RA. nih.govpnas.org
Inhibition of Human DNA Polymerase Beta (pol β) by Analogs (e.g., Garcinoic Acid)
Garcinoic acid, an analog of this compound, has been identified as an inhibitor of human DNA polymerase β (pol β), a key enzyme in the base excision repair pathway. iiarjournals.org The inhibition of pol β is a potential target for anti-cancer therapies, as it may act synergistically with chemotherapeutic agents. iiarjournals.org
While detailed enzymatic kinetic studies specifically for this compound are not extensively documented, research on its analog, garcinoic acid, has provided preliminary data on its inhibitory activity against human DNA polymerase β (pol β). The inhibitory concentration (IC₅₀) of garcinoic acid has been determined, offering a quantitative measure of its potency. The mechanism of inhibition is an area of ongoing investigation, with studies on other pol β inhibitors suggesting various modes of action, including interference with DNA binding and competition with nucleotide substrates. nih.govjst.go.jp
Preliminary structure-activity relationship (SAR) studies on garcinoic acid and its synthesized analogs have shed light on the structural features important for the inhibition of human pol β. iiarjournals.org Research indicates that the length of the side chain plays a significant role in the inhibitory potency. iiarjournals.org For instance, analogs with varying numbers of isoprene (B109036) units in the side chain have shown different IC₅₀ values. iiarjournals.org A des-methyl analog, lacking a methyl group at the ω-1-position of the side chain, demonstrated similar inhibitory activity to garcinoic acid, suggesting that this particular methyl group is not critical for its function. iiarjournals.org
IC₅₀ Values of Garcinoic Acid Analogs against Human DNA Polymerase β
| Compound | Number of Isoprene Units in Side Chain | IC₅₀ (µM) |
|---|---|---|
| Garcinoic Acid (1) | 3 | Not specified in provided text |
| Analog 9a | 1 | >120 |
| Analog 10a | 2 | 52 |
Cellular Research and Mechanistic Pathway Elucidation
Cellular research has focused on garcinoic acid, revealing its role as a selective agonist for the Pregnane X Receptor (PXR), a key regulator of xenobiotic and drug-metabolizing genes. iiarjournals.org
Garcinoic acid has been identified as a selective and efficient agonist of the Pregnane X Receptor (PXR). iiarjournals.org PXR is a nuclear receptor primarily expressed in the liver and intestine and plays a crucial role in regulating the expression of genes involved in the metabolism and detoxification of foreign substances. iiarjournals.org Upon activation by a ligand like garcinoic acid, PXR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific response elements on DNA, leading to the transcription of target genes. iiarjournals.org The interaction of garcinoic acid with PXR has been confirmed through various methods, including binding assays and co-crystallization studies. iiarjournals.org In human hepatocarcinoma (HepG2) cells, garcinoic acid treatment led to a dose-dependent increase in PXR protein expression. nih.gov
As a PXR agonist, garcinoic acid has been shown to modulate the expression of several key genes involved in drug metabolism. In human liver cell models, such as HepG2 and HepaRG cells, treatment with garcinoic acid resulted in the upregulation of cytochrome P450 3A4 (CYP3A4) and multidrug resistance protein 1 (MDR1) gene and protein expression. iiarjournals.org CYP3A4 is a major enzyme responsible for the metabolism of a wide range of drugs, while MDR1 is a transporter involved in the efflux of various substances from cells. iiarjournals.org These findings were confirmed in vivo in mouse models, where garcinoic acid administration led to increased expression of PXR and CYP3A4 in the liver and intestines. iiarjournals.org
Effect of Garcinoic Acid on Gene and Protein Expression in HepG2 Cells
| Target | Effect of Garcinoic Acid Treatment |
|---|---|
| PXR Protein Expression | Increased (dose-dependent) |
| CYP3A4 Protein Expression | Increased |
| CYP3A4 mRNA Expression | Increased |
| MDR1 mRNA Expression | Increased |
Direct research on the effects of this compound or garcinoic acid on the regulation of cell cycle, proliferation, and differentiation in non-human models is limited. However, studies on the structurally related parent compound, δ-tocotrienol, provide some insights into potential cellular effects.
Research on δ-tocotrienol has demonstrated its ability to suppress the proliferation of various cancer cell lines. iiarjournals.orgnih.gov For instance, δ-tocotrienol has been shown to induce a G1 phase cell cycle block in ovarian cancer cell lines. nih.gov In human melanoma cells, δ-tocotrienol-mediated cell cycle arrest at the G1 phase was associated with a reduced expression of cyclin-dependent kinase 4. iiarjournals.org Similarly, in pancreatic cancer cells, δ-tocotrienol was found to cause G1 cell-cycle arrest. researchgate.net It is important to note that these findings pertain to δ-tocotrienol and not directly to this compound or garcinoic acid. Further research is needed to determine if these compounds share similar effects on cellular proliferation and cell cycle regulation.
Ecological and Biosynthetic Pathways Research of 3,7,11 Trimethyltrideca 2,4 Dienoic Acid
Natural Occurrence and Biosynthetic Origin
Detailed studies identifying 3,7,11-Trimethyltrideca-2,4-dienoic acid in the metabolomes of plants or fungi are not present in the current body of scientific literature. While related terpenoid structures are known to be produced by a wide array of organisms, specific evidence for this particular compound is lacking.
Identification in Plant Metabolomes and its Significance
There is no available research that identifies this compound within the metabolome of any plant species. Consequently, its significance in plant biology remains unknown.
Elucidation of Biosynthetic Routes and Enzymatic Mechanisms
The biosynthetic pathways and enzymatic machinery responsible for the formation of this compound have not been elucidated. While general terpenoid biosynthesis is well-understood, the specific enzymes and pathways leading to this compound are yet to be investigated.
Hypothetical Pathways from Isoprenoid Precursors
While it can be hypothesized that this compound is derived from common isoprenoid precursors such as isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) through the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways, no specific research has been conducted to confirm this. The general pathways for terpenoid biosynthesis are known to produce a vast diversity of structures, but the specific route to this compound remains speculative.
Characterization of Enzymes Involved in its Formation and Biotransformation
There is no information available on the characterization of specific enzymes, such as terpene synthases (TPS) or cytochrome P450 oxygenases, that are involved in the synthesis or biotransformation of this compound.
Ecological Significance and Interorganismal Interactions
The ecological role of this compound is unknown. Terpenoids as a class play crucial roles in plant defense, signaling, and interactions with other organisms. However, in the absence of studies on its natural occurrence, any discussion of the specific ecological significance of this compound would be entirely speculative.
Role in Herbivore-Induced Plant Volatiles (HIPVs) and Chemical Communication (via related homoterpenes like TMTT)
When plants are attacked by herbivores, they release a complex blend of volatile organic compounds known as Herbivore-Induced Plant Volatiles (HIPVs). These chemical signals play a crucial role in mediating interactions between plants and other organisms. nih.govnih.gov Among the most widespread and significant HIPVs are acyclic homoterpenes, such as the C16 compound 4,8,12-trimethyltrideca-1,3,7,11-tetraene (TMTT), which is structurally related to this compound. nih.gov TMTT is not typically produced by healthy or merely mechanically damaged plants; its synthesis is a specific response to herbivore feeding. slu.se
The biosynthesis of TMTT is a two-step enzymatic process induced by herbivory. nih.gov The process begins with the formation of the C₂₀ diterpene alcohol, (E,E)-geranyl linalool, which is the precursor to TMTT. nih.govoup.com This alcohol then undergoes oxidative degradation by a specific cytochrome P450 monooxygenase, which cleaves the molecule to produce the volatile C16 homoterpene, TMTT. nih.gov This de novo synthesis ensures that TMTT is released specifically when a plant is under attack, making it a reliable cue for other organisms in the environment. slu.se
Once released, TMTT functions as a critical "infochemical" in chemical communication. nih.gov Its primary role in this context is to attract natural enemies of the attacking herbivores, such as predators and parasitoids. nih.govresearchgate.netnih.gov This "cry for help" is a key component of the plant's defense strategy. For example, when tomato plants are infested with spider mites, they begin to emit TMTT, which in turn attracts predatory mites that prey on the spider mites. nih.gov Similarly, maize plants release TMTT in response to caterpillar feeding, attracting parasitic wasps that lay their eggs in the caterpillars. oup.comnih.gov The composition of the volatile blend, including TMTT, can be highly specific, allowing natural enemies to distinguish between different herbivore species and locate their preferred hosts or prey with high precision. oup.com
Table 1: Examples of TMTT Emission in Response to Herbivory
| Plant Species | Herbivore | Reference |
|---|---|---|
| Arabidopsis thaliana | Generalist Herbivores | nih.gov |
| Tomato (Lycopersicon esculentum) | Spider Mites (Tetranychus urticae) | nih.gov |
| Lima Bean (Phaseolus lunatus) | Spider Mites, Caterpillars | slu.seoup.com |
| Maize (Zea mays) | Caterpillars (Spodoptera littoralis) | oup.comnih.gov |
| Cotton (Gossypium herbaceum) | Caterpillars |
Chemical Ecology Studies on Plant-Insect Interactions and Multitrophic Levels
The study of volatile emissions like TMTT is central to the field of chemical ecology, which examines the role of chemical signals in the interactions between organisms. These interactions are often complex, involving multiple trophic levels, and are referred to as tritrophic interactions:
First Trophic Level: The plant, which produces the chemical signal (e.g., TMTT) in response to damage.
Second Trophic Level: The herbivore, which feeds on the plant and triggers the signal.
Third Trophic Level: The carnivore (predator or parasitoid), which uses the signal to locate the herbivore.
A significant body of research has demonstrated the critical role of HIPVs in mediating these multitrophic systems. researchgate.net The release of volatiles like TMTT, (E)-β-farnesene, and various green leaf volatiles (GLVs) forms a chemical network of information. nih.govdoi.org For example, studies on maize have shown that a blend of volatiles including α-pinene, (Z)-3-hexenyl acetate, and TMTT is used by parasitic wasps to locate their caterpillar hosts. nih.gov
These interactions, however, are not limited to a simple linear chain. The ecological significance of HIPVs is more complex than initially thought, as they can mediate a wide array of interactions. oup.com For instance, neighboring plants can "eavesdrop" on the volatile signals released by a damaged plant, priming their own defenses in anticipation of a potential attack. nih.govresearchgate.net Furthermore, the herbivores themselves may use the volatiles to avoid overcrowded feeding sites. The entire food web, including pollinators, pathogens, and even soil organisms, can be influenced by the chemical information released by the plant. slu.senih.gov Understanding these complex, multitrophic interactions is essential for developing ecologically sound pest management strategies that leverage a plant's natural defense mechanisms. nih.govresearchgate.net
Table 2: Multitrophic Interactions Mediated by TMTT
| Trophic Level | Organism Example | Role in Interaction |
|---|---|---|
| First (Producer) | Maize (Zea mays) | Emits TMTT and other HIPVs upon herbivore damage. |
| Second (Primary Consumer) | Chilo partellus (Spotted Stem Borer) | Feeds on maize, inducing the release of volatiles. |
| Third (Secondary Consumer) | Cotesia sesamiae (Parasitic Wasp) | Attracted by TMTT to parasitize the herbivore. |
Structure Activity Relationship Sar Studies and Analog Design for 3,7,11 Trimethyltrideca 2,4 Dienoic Acid
Design and Synthesis of Systematically Modified Derivatives for Biological Probing
The systematic modification of 3,7,11-Trimethyltrideca-2,4-dienoic acid is crucial for probing its biological activities and establishing a comprehensive SAR. While specific synthetic schemes for a wide array of its derivatives are not extensively documented in publicly available literature, the synthesis of analogous acyclic diterpenoids and polyunsaturated fatty acids provides a framework for designing and creating derivatives for biological screening.
General synthetic strategies would likely involve:
Modification of the Carboxylic Acid: Esterification, amidation, or reduction to an alcohol would probe the importance of the acidic proton and the carbonyl group.
Alterations to the Dienoyl System: Saturation of the double bonds, shifting their positions, or altering their geometry (cis/trans) would elucidate the role of the conjugated system.
Changes in the Alkyl Chain: Synthesis of analogs with fewer or more methyl groups, or with altered stereochemistry at the chiral centers (C7 and C11), would clarify the impact of the substitution pattern.
The biological evaluation of these synthesized derivatives against various targets, such as enzymes and receptors, would then provide data to build a robust SAR model. For instance, a study on burnettiene A, a natural product with a polyene structure, demonstrated that esterification of the carboxylic acid moiety could significantly enhance its antifungal activity, while saturation of the polyene side chain had a negative impact. nih.gov This highlights how systematic modification can lead to derivatives with improved potency.
Elucidation of Key Structural Motifs Critical for Biological Activity
The biological activity of this compound is intrinsically linked to its specific structural features. The interplay between the conjugated dienoyl moiety, the branched alkyl chain, and the terminal carboxylic acid group defines its interaction with biological targets.
Importance of the Conjugated Dienoyl Moiety
The conjugated diene system is a critical pharmacophore in many biologically active molecules. This structural feature imparts a specific planarity and electron distribution that can be crucial for binding to target proteins. In the context of fatty acids, the presence and configuration of conjugated double bonds are known to influence their physiological effects, including anti-inflammatory and anti-tumor activities. aocs.orgwikipedia.org
The formation of conjugated dienes is a key step in the oxidative degradation of polyunsaturated fatty acids, a process linked to oxidative stress. theorango.com The specific geometry of the conjugated diene system can also be a determinant of biological activity. For example, different isomers of conjugated linoleic acid (CLA) exhibit distinct biological effects. wikipedia.org In a study of acyclic omega chain conjugated diene analogues of enisoprost, it was found that the conjugated diene was an important component for their pharmacological profiles. semanticscholar.org
Influence of Alkyl Chain Branching and Absolute Stereochemistry
The methyl branches at positions 3, 7, and 11 in the trideca-2,4-dienoic acid chain significantly influence its lipophilicity and conformational flexibility. Methyl branching is known to affect the packing of lipid chains in biological membranes, which can in turn modulate membrane fluidity and the function of membrane-bound proteins.
The absolute stereochemistry at the chiral centers (C7 and C11) is also expected to play a pivotal role in the biological activity of this molecule. The specific three-dimensional arrangement of the methyl groups can dictate the precise fit of the molecule into the binding pocket of a target protein. In a study of diterpenoids, the stereochemistry of the molecule was found to be a critical factor for its biological activity.
Role of Specific Functional Groups (e.g., Carboxylic Acid, Phenolic Hydroxyl Groups)
The terminal carboxylic acid group is a key functional group that often plays a central role in the biological activity of fatty acids and related compounds. Its ability to donate a proton and engage in hydrogen bonding and ionic interactions is frequently essential for anchoring the molecule to its biological target.
For instance, in a structure-activity study of antibacterial diterpenoids, esterification of the carboxylic acid function led to a suppression of activity, highlighting the importance of the free carboxyl group for interaction with the bacterial cell membrane. mdpi.com The acidic nature of the carboxylic acid allows it to interact with basic amino acid residues, such as arginine and lysine, in the active site of enzymes.
Computational Chemistry and Molecular Modeling Approaches
Computational methods are invaluable tools for elucidating the molecular basis of the biological activity of compounds like this compound. Techniques such as ligand-protein docking can predict the binding mode and affinity of a molecule to a target protein, providing insights that can guide the design of more potent and selective derivatives.
Ligand-Protein Docking Simulations (e.g., with Pin1, DNA Polymerase Beta)
Pin1: Pin1 is a peptidyl-prolyl cis/trans isomerase that is a target in cancer therapy. The active site of Pin1 has a phosphate-binding pocket that recognizes phosphorylated serine/threonine-proline motifs. Inhibitors of Pin1 often contain an acidic group, such as a carboxylic acid, that can mimic the phosphate group and interact with the basic residues in this pocket. nih.gov A docking study of this compound into the active site of Pin1 would likely show the carboxylic acid group forming key interactions with arginine and lysine residues.
DNA Polymerase Beta: DNA polymerase beta is a key enzyme in the base excision repair pathway and is a target for cancer chemotherapy. Long-chain unsaturated fatty acids have been shown to inhibit DNA polymerase beta. nih.govnih.gov It is believed that these fatty acids bind to the DNA-binding domain of the enzyme, thereby interfering with its function. nih.gov Computer modeling studies have suggested that fatty acids can bind strongly to the minor groove of DNA, which is also a binding site for DNA polymerase. researchgate.net A docking simulation of this compound with DNA polymerase beta could help to visualize how its specific structure, including the conjugated diene and methyl branches, contributes to its binding and inhibitory activity.
Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. For this compound and its analogs, QSAR studies are instrumental in predicting their biological efficacy and in guiding the design of new, more potent molecules.
The development of a QSAR model involves the use of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. These descriptors can be categorized into several classes, including:
Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges on atoms and orbital energies. For this compound, the distribution of electron density, particularly around the carboxylic acid group and the conjugated double bonds, is a key determinant of its interactions with biological targets.
Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule, a critical factor in its absorption, distribution, metabolism, and excretion (ADME) properties. The long tridecane chain of the molecule contributes to its lipophilic character.
Topological Descriptors: These are numerical indices derived from the graph representation of the molecule, describing its connectivity and branching.
Once a set of relevant descriptors is calculated for a series of analogs of this compound with known biological activities, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to build the QSAR model.
A hypothetical QSAR model for a series of this compound analogs might take the form of the following equation:
Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... + cn(Descriptor n)
Where the descriptors could represent properties like the position and size of alkyl substituents, the geometry of the double bonds, or the electronic properties of the carboxylic acid head. While specific QSAR studies on this compound are not extensively documented in publicly available literature, research on similar branched and unsaturated fatty acids has shown that factors like the degree of unsaturation and the size of branching groups can significantly impact biological activity. For instance, in one study, the incorporation of a cis-double bond into a branched-chain fatty acid was found to enhance its anticancer activity, while larger branching groups had a detrimental effect.
The predictive power of a QSAR model is assessed through rigorous validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using a set of compounds not included in the model's training. A validated QSAR model can then be used to virtually screen new, untested analogs of this compound, prioritizing the synthesis and biological testing of the most promising candidates.
Comparative Analysis with Endogenous Retinoids and Other Branched Fatty Acids
A comparative analysis of this compound with endogenous retinoids and other branched fatty acids reveals interesting structural similarities and differences that may translate into distinct biological activities.
Comparison with Endogenous Retinoids:
Endogenous retinoids, such as all-trans-retinoic acid (ATRA), are crucial signaling molecules involved in various physiological processes, including cell growth, differentiation, and apoptosis. Structurally, ATRA and this compound share some key features:
Polyene Chain: Both molecules possess a hydrocarbon chain with conjugated double bonds. This feature is critical for the biological activity of retinoids, as it allows them to bind to and activate nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).
Carboxylic Acid Group: Both compounds have a terminal carboxylic acid group, which is essential for their interaction with the ligand-binding domain of nuclear receptors.
However, there are also significant structural differences:
Cyclic vs. Acyclic: ATRA has a β-ionone ring at one end of its polyene chain, whereas this compound is an acyclic molecule. This ring structure in retinoids is important for their specific binding to retinoid receptors.
The structural similarities suggest that this compound might exhibit some retinoid-like activities, potentially by interacting with the same or related nuclear receptors. However, the structural differences, particularly the absence of the β-ionone ring, make it unlikely to be a potent and specific agonist for RARs or RXRs in the same manner as endogenous retinoids.
Comparison with Other Branched Fatty Acids:
Branched-chain fatty acids (BCFAs) are found in various natural sources and are known to have diverse biological effects. When compared to other BCFAs, this compound has some unique characteristics:
Multiple Branching Points: Many naturally occurring BCFAs have a single methyl branch, typically at the iso or anteiso position. The presence of three methyl groups in this compound makes it a more complex branched structure.
Conjugated Diene System: The presence of a conjugated diene system is not a common feature in many dietary BCFAs. This electronic feature can significantly influence the reactivity and biological activity of the molecule.
The table below provides a comparative overview of the structural features of this compound, all-trans-retinoic acid, and a representative branched-chain fatty acid, isostearic acid.
| Feature | This compound | All-trans-retinoic acid | Isostearic Acid |
| Backbone | Acyclic tridecane | Cyclic (β-ionone ring) + polyene chain | Acyclic heptadecane |
| Functional Group | Carboxylic acid | Carboxylic acid | Carboxylic acid |
| Unsaturation | Conjugated diene (2,4) | Conjugated tetraene | Saturated |
| Methyl Branches | 3, 7, 11 | 9, 13 | 16 (iso-position) |
This comparative analysis highlights the unique structural combination of features in this compound, positioning it as a molecule with the potential for a distinct biological activity profile that may share some characteristics with both retinoids and other branched fatty acids. Further research is needed to fully elucidate its specific biological targets and mechanisms of action.
Future Research Directions and Theoretical Perspectives for 3,7,11 Trimethyltrideca 2,4 Dienoic Acid
Exploration of Novel Biocatalytic and Chemoenzymatic Synthetic Pathways
The sustainable and stereoselective synthesis of complex molecules like 3,7,11-Trimethyltrideca-2,4-dienoic acid is a significant challenge. Future research will likely focus on harnessing the power of enzymes to overcome the limitations of traditional chemical synthesis.
Biocatalytic Approaches: The biosynthesis of terpenoids in nature involves a cascade of enzymatic reactions, starting from simple precursors like isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). mdpi.comnih.gov Exploring the enzymatic machinery from various organisms, such as insects and plants, could lead to the discovery of novel terpene synthases or cyclases capable of assembling the carbon skeleton of this compound. nih.govnih.gov Furthermore, enzymes like carboxylic acid reductases (CARs) could be employed to convert related aldehydes or alcohols into the desired carboxylic acid functionality. nih.gov Whole-cell biocatalysis, using engineered microorganisms, presents a promising avenue for the de novo synthesis of this compound, potentially bypassing the isoprene (B109036) rule for novel structural motifs. ku.dk
Chemoenzymatic Strategies: A combination of chemical and enzymatic steps often provides the most efficient and versatile synthetic routes. For instance, a chemoenzymatic approach could involve the enzymatic reduction of a carboxylic acid precursor to an aldehyde, followed by a Wittig reaction to introduce the α,β-unsaturation, creating a variety of α,β-unsaturated esters that could be further modified. nih.govbeilstein-journals.orgresearchgate.net This strategy allows for the modular synthesis of analogs of this compound, which would be invaluable for structure-activity relationship studies.
| Synthetic Approach | Key Enzymes/Reactions | Potential Advantages |
| Biocatalytic | Terpene Synthases/Cyclases, Carboxylic Acid Reductases (CARs) | High stereoselectivity, mild reaction conditions, environmentally friendly. |
| Chemoenzymatic | CARs followed by Wittig reaction, Lipases for kinetic resolution | Modular synthesis of analogs, access to non-natural derivatives. nih.govbeilstein-journals.orgresearchgate.net |
Advanced Omics-Based Studies for Systems-Level Understanding
To comprehend the biological relevance of this compound, a systems-level approach integrating various "omics" technologies will be crucial. Given its structural similarity to insect signaling molecules, a primary focus of these studies would be within the context of entomology and chemical ecology.
Metabolomics: This powerful tool can be used to identify and quantify this compound in biological samples, shedding light on its natural occurrence and physiological concentrations. numberanalytics.comnumberanalytics.com Comparative metabolomics, for instance, could reveal its role as a pheromone or in insect-plant interactions by comparing the metabolic profiles of insects in different physiological states or environments. rsc.orgagriscigroup.us
Proteomics: By analyzing the entire protein complement of a cell or tissue, proteomics can identify proteins that are involved in the biosynthesis, transport, and perception of this compound. washington.edu For example, pheromone-binding proteins (PBPs) and pheromone receptors in insect antennae that specifically interact with this compound could be identified, providing insights into its role in chemical communication. usda.govresearchgate.netbiorxiv.org
Transcriptomics: This approach analyzes the complete set of RNA transcripts in a cell, revealing which genes are actively being expressed. Transcriptomics can be used to identify the genes encoding the enzymes involved in the biosynthetic pathway of this compound. nih.govmdpi.com By comparing the transcriptomes of insects or plants under different conditions, researchers can uncover the regulatory networks that control the production of this compound. acs.orgoup.com
| Omics Technology | Key Applications for this compound | Expected Insights |
| Metabolomics | Identification in biological samples, comparative analysis of metabolic profiles. numberanalytics.comrsc.orgagriscigroup.us | Natural occurrence, physiological role in chemical communication. |
| Proteomics | Identification of binding proteins (e.g., PBPs) and receptors. washington.eduusda.govresearchgate.netbiorxiv.org | Mechanism of perception and transport. |
| Transcriptomics | Identification of genes in the biosynthetic pathway, analysis of gene regulatory networks. nih.govmdpi.comacs.orgoup.com | Elucidation of biosynthesis and its regulation. |
Development of Advanced Research Probes and Reporter Constructs for Cellular Studies
To investigate the cellular and molecular mechanisms of action of this compound, the development of specialized molecular tools is essential.
Research Probes: Fluorescently labeled analogs of this compound could be synthesized to visualize its uptake, distribution, and localization within cells and tissues. thermofisher.comnih.gov These probes could be based on various fluorophores, such as BODIPY or NBD, and would enable real-time imaging of the molecule's interaction with its cellular targets. researchgate.netrsc.org The development of fatty acid-specific fluorescent probes has already demonstrated the power of this approach in resolving mixtures of unbound free fatty acids. nih.gov
Reporter Constructs: If this compound is found to act as a ligand for a nuclear receptor or another transcription factor, reporter gene assays can be developed to screen for its activity and to identify other molecules that modulate its signaling pathway. nih.govfrontiersin.orgthermofisher.comthermofisher.com These assays typically involve a reporter gene, such as luciferase, under the control of a response element that is recognized by the receptor of interest. acs.org
| Molecular Tool | Principle | Application for this compound |
| Fluorescent Probes | Covalent attachment of a fluorophore (e.g., BODIPY, NBD). thermofisher.comnih.govresearchgate.netrsc.org | Visualization of cellular uptake, distribution, and target interaction. |
| Reporter Constructs | Ligand-activated transcription of a reporter gene (e.g., luciferase). nih.govfrontiersin.orgthermofisher.comthermofisher.comacs.org | High-throughput screening for receptor activation and identification of signaling pathways. |
Application of Systems Biology Approaches to Understand Complex Network Interactions
The biological effects of a molecule like this compound are unlikely to be the result of a single interaction but rather emerge from a complex network of molecular events. Systems biology approaches, which integrate experimental data with computational modeling, will be indispensable for unraveling these intricate networks. numberanalytics.com
Theoretical Implications for Chemical Biology, Natural Product Discovery, and Mechanistic Elucidation in Biological Systems
The study of this compound has the potential to contribute significantly to several key areas of chemical biology and natural product research.
Chemical Biology: As a potentially novel signaling molecule, this compound could be used as a chemical tool to probe and manipulate biological processes. acs.orgnih.govnih.gov Its unique structure may allow for the selective targeting of specific proteins or pathways, providing new insights into their function. The chemical biology of terpenoids is a rich field, and the addition of this compound to the chemical toolbox could open up new avenues of investigation. nih.govresearchgate.net
Natural Product Discovery: The identification and characterization of this compound from a natural source would underscore the vast and largely untapped chemical diversity of the natural world. numberanalytics.com It could also serve as a lead compound for the development of new pharmaceuticals, agrochemicals, or other valuable bioproducts. Advances in analytical techniques and genome mining are continually expanding the possibilities for natural product discovery. numberanalytics.com
Mechanistic Elucidation: Elucidating the biosynthesis, mode of action, and physiological role of this compound would provide fundamental new knowledge about biological systems. For example, understanding how this molecule is perceived by insect olfactory systems could provide general principles of chemoreception. nih.govcolby.edunih.gov Furthermore, unraveling its biosynthetic pathway could reveal novel enzymatic mechanisms and strategies for metabolic engineering.
Q & A
Q. What are the standard methods for synthesizing 3,7,11-trimethyltrideca-2,4-dienoic acid and its derivatives?
Q. How is the structural configuration of this compound confirmed?
Researchers use a combination of NMR spectroscopy (to identify methyl group positions and double-bond geometry) and mass spectrometry (to confirm molecular weight and fragmentation patterns). For example, (2Z,4E)-isomers show distinct retention behavior in GC compared to (2E,4E) forms . Infrared (IR) spectroscopy can also validate carboxylic acid functional groups.
Q. What biological activities are associated with 2,4-dienoic acid derivatives?
Structurally related compounds, such as pyrenophoric acid and abscisic acid analogs, exhibit roles in plant growth regulation and antimicrobial activity . These activities are linked to the compound’s ability to interact with cellular receptors or enzymes, though specific mechanisms for this compound require further study .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for isomers of this compound?
Discrepancies in MS or NMR data between (2E,4E) and (2Z,4E) isomers can be addressed via:
- Chiral chromatography to separate enantiomers.
- NOESY NMR experiments to determine spatial proximity of protons and confirm double-bond geometry .
- Mosher’s method for absolute configuration determination (e.g., applied to pyrenophoric acid derivatives) .
Q. What are the challenges in studying the metabolic pathways of this compound in vivo?
Key challenges include:
- Low natural abundance : Requires isotopic labeling (e.g., ¹³C or ²H) for tracer studies.
- Enantiomer-specific activity : Use chiral HPLC to isolate active isomers before testing in model organisms.
- Enzyme specificity : Screen for HMG-CoA synthase or similar targets using in vitro assays with recombinant enzymes (e.g., as seen in β-lactone antibiotic studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
